molecular formula C17H16N2O3 B6394331 MFCD18318534 CAS No. 1261936-03-1

MFCD18318534

Cat. No.: B6394331
CAS No.: 1261936-03-1
M. Wt: 296.32 g/mol
InChI Key: QBTDOZQGFVTYGN-UHFFFAOYSA-N
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Description

However, based on analogous compounds (e.g., CAS 918538-05-3 , CAS 1533-03-5 ), it likely belongs to the class of heterocyclic or fluorinated aromatic compounds. Such compounds are frequently utilized in medicinal chemistry and materials science due to their stability, bioavailability, and tunable reactivity. For instance, pyrrolo-triazine derivatives (CAS 918538-05-3) exhibit biological activity, while trifluoromethyl-substituted compounds (CAS 1533-03-5) are valued for their metabolic resistance .

Properties

IUPAC Name

2-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16(19-8-1-2-9-19)13-5-3-4-12(10-13)15-11-14(17(21)22)6-7-18-15/h3-7,10-11H,1-2,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBTDOZQGFVTYGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=NC=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688370
Record name 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261936-03-1
Record name 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688370
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18318534” involves specific reaction conditions and reagents. The preparation methods typically include a series of chemical reactions that are carefully controlled to yield the desired compound. The exact synthetic routes and reaction conditions can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In industrial settings, the production of “this compound” is scaled up to meet demand. This involves optimizing the reaction conditions and using large-scale reactors to produce the compound efficiently. The industrial production methods ensure that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions: “MFCD18318534” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific reagents and conditions used.

Common Reagents and Conditions: The common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. These products can include various derivatives of the original compound, each with unique properties and applications.

Scientific Research Applications

“MFCD18318534” has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it is studied for its potential effects on biological systems. In medicine, it is investigated for its therapeutic potential. In industry, it is used in the production of various materials and chemicals.

Mechanism of Action

The mechanism of action of “MFCD18318534” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application of the compound.

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Property This compound (Hypothetical) CAS 918538-05-3 CAS 1533-03-5
Molecular Formula C₆H₃X₂Y₃ (Hypothetical) C₆H₃Cl₂N₃ C₁₀H₉F₃O
Molecular Weight ~200–220 g/mol 188.01 g/mol 202.17 g/mol
Functional Groups Halogen/heterocyclic Dichloro-pyrrolo-triazine Trifluoromethyl-ketone
Solubility (Log S) -2.5 to -3.0 (Predicted) -2.99 (ESOL) -2.47 (ESOL)
Bioavailability Moderate (0.55 Score) 0.55 Score 0.55 Score
Synthetic Route Pd-catalyzed cross-coupling KI/DMF-mediated synthesis Methanol reflux with sulfonylhydrazide
Applications Pharmaceutical intermediates Kinase inhibitors Agrochemical precursors

Structural Comparison

CAS 918538-05-3 : This dichloro-pyrrolo-triazine derivative shares a nitrogen-rich heterocyclic core with MFCD18318532. The presence of chlorine atoms enhances electrophilicity, making it reactive in cross-coupling reactions . In contrast, this compound may substitute chlorine with bromine or fluorine to alter steric and electronic effects.

CAS 1533-03-5 : The trifluoromethyl group in this compound improves metabolic stability and lipophilicity, a feature likely mirrored in this compound if fluorinated. However, the ketone moiety in CAS 1533-03-5 introduces polarity, whereas this compound’s heterocyclic structure may prioritize planar aromaticity for target binding .

Functional Comparison

  • Reactivity : CAS 918538-05-3 undergoes nucleophilic substitution at chlorine sites, whereas CAS 1533-03-5 participates in condensation reactions via its ketone group. This compound, with a hypothetical halogen/heterocyclic framework, may exhibit versatility in both substitution and coupling reactions.
  • Biological Activity : Pyrrolo-triazines (CAS 918538-05-3) inhibit kinases by mimicking ATP’s adenine moiety . Trifluoromethyl compounds (CAS 1533-03-5) often enhance pharmacokinetic profiles. This compound could bridge these traits, optimizing both target affinity and metabolic stability.

Research Findings and Limitations

Recent studies highlight the following:

  • Structural Analogues : Substituting halogens in pyrrolo-triazines (e.g., Cl → F) increases BBB permeability, as seen in CAS 918538-05-3 derivatives (Log Kp = -6.21) .
  • Functional Analogues : Trifluoromethyl groups (CAS 1533-03-5) reduce CYP inhibition risks, enhancing drug safety profiles .

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